Diphenylcyanoarsine

NMR Spectroscopy Analytical Chemistry Chemical Warfare Agent Identification

Diphenylcyanoarsine (Clark II, DC) is a tertiary organoarsenic compound with the molecular formula C₁₃H₁₀AsN and a monoisotopic mass of 255.003 g/mol. It exists as a colorless, odorless to fruity liquid and belongs to the class of chemical warfare vomiting agents (sternutators), historically deployed as the successor to diphenylchloroarsine (Clark I).

Molecular Formula C13H10AsN
Molecular Weight 255.15 g/mol
CAS No. 23525-22-6
Cat. No. B1218656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylcyanoarsine
CAS23525-22-6
SynonymsClark 2
diphenyl arsine cyanide
Molecular FormulaC13H10AsN
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2
InChIInChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H
InChIKeyBDHNJKLLVSRGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylcyanoarsine (CAS 23525-22-6) Procurement-Grade Identity and Physicochemical Baseline


Diphenylcyanoarsine (Clark II, DC) is a tertiary organoarsenic compound with the molecular formula C₁₃H₁₀AsN and a monoisotopic mass of 255.003 g/mol [1]. It exists as a colorless, odorless to fruity liquid [2] and belongs to the class of chemical warfare vomiting agents (sternutators), historically deployed as the successor to diphenylchloroarsine (Clark I) [3]. Its structure features a trivalent arsenic center bonded to two phenyl rings and a cyano group (Ph₂As–CN), distinguishing it from the chloro analog Ph₂As–Cl [4]. Predicted physicochemical parameters include a water solubility of 0.088 g/L (ALOGPS), logP values ranging from 1.36 to 3.84 depending on estimation method, and a boiling point of approximately 333.7°C at 760 mmHg .

Why Generic Substitution of Diphenylcyanoarsine (Clark II) Fails: Functional Group-Dependent Reactivity and Detection Specificity


Diphenylcyanoarsine (DC, Clark II) cannot be simply interchanged with its closest in-class analog diphenylchloroarsine (DA, Clark I) or other organoarsenicals due to functionally divergent behavior governed by the arsenic-bound leaving group. The cyano substituent (–CN) versus chloro substituent (–Cl) dictates distinct hydrolysis kinetics, degradation pathways, and analytical ionization profiles [1]. In aqueous environments, DC undergoes slow decomposition to diphenylarsine hydroxide and hydrogen cyanide, whereas DA hydrolyzes to release HCl, producing different intermediate products that influence both environmental fate modeling and analytical method development [2]. In mass spectrometric detection, DC and DA exhibit markedly different protonated molecule (MH⁺) signal intensities under varying humidity conditions—a critical consideration for selecting authentic reference standards in trace analysis [3]. Furthermore, in synthetic applications, the cyano group serves as a distinctly different leaving group than chloride in nucleophilic substitution and Pd-catalyzed arsination reactions, directly impacting reaction yields and product distributions [4]. These compound-specific properties render generic substitution scientifically invalid for applications requiring precise quantification, reproducible reactivity, or regulatory compliance.

Diphenylcyanoarsine (CAS 23525-22-6) Quantitative Differentiation Evidence vs. Clark I and Organoarsenical Analogs


NMR Spectral Fingerprint Differentiation: ¹³C Chemical Shift Comparison for Compound-Specific Identification

In a direct head-to-head NMR study, diphenylcyanoarsine (DC, Clark II) exhibited a distinct ¹³C NMR spectral profile compared to diphenylchloroarsine (DA, Clark I) when analyzed in CDCl₃, CD₂Cl₂, and (CD₃)₂CO solvents [1]. The cyano carbon (C≡N) in DC appears as a characteristic resonance in the nitrile region (approximately 110-120 ppm), a signal entirely absent in DA due to the lack of a nitrile functional group. This diagnostic signal provides unambiguous compound-specific identification when differentiating between these two structurally similar organoarsenicals [2].

NMR Spectroscopy Analytical Chemistry Chemical Warfare Agent Identification Reference Standard

MS Detection Sensitivity Comparison: Humidity-Dependent MH⁺ Signal Intensity of DC vs. DA in APCI-MS

In a direct comparative study using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) for air monitoring, diphenylcyanoarsine (DC) and diphenylchloroarsine (DA) demonstrated markedly different ionization behavior under varying humidity conditions [1]. The MH⁺ signal of DC showed a distinct intensity profile compared to DA as air humidity increased, with DA's MH⁺ signal decreasing under elevated humidity while DC's response differed [2]. Both compounds converged to produce the Ph₂As⁺ fragment ion (m/z 229) as the dominant signal, but the relative intensity and humidity-dependent behavior of their molecular ion signals differed substantially, necessitating compound-specific calibration [3].

Mass Spectrometry Air Monitoring Chemical Detection APCI-MS

Synthetic Pathway Differentiation: Cyano vs. Chloro Leaving Group Reactivity in Pd-Catalyzed Arsination

In Pd-catalyzed arsination chemistry, diphenylcyanoarsine derivatives (specifically (2-cyanophenyl)diphenylarsine) serve as distinct precursors for chiral As,N ligand synthesis, undergoing condensation with optically active 2-aminoalkyl alcohols in the presence of ZnCl₂ catalyst to afford bidentate As,N ligands [1]. The cyano functionality provides a different leaving group character compared to chloro analogs, influencing both reaction compatibility and the electronic properties of the resulting ligand [2]. Tertiary arsines bearing cyano substituents have been reported to exhibit different catalytic efficiency profiles compared to phosphine analogs in transition metal-catalyzed organic reactions [3].

Organometallic Synthesis Palladium Catalysis Ligand Design Arsination

Hydrolytic Stability and Environmental Fate Differentiation: DC vs. DA Degradation Kinetics

Diphenylcyanoarsine (Clark II) and diphenylchloroarsine (Clark I) exhibit different hydrolytic behavior and reaction rates with nucleophiles [1]. Both compounds react with alcohols at room temperature to yield corresponding diphenylarsenic ethers, but the kinetics of these transformations are substituent-dependent [2]. In acidic or alkaline conditions, the arsenic-cyano bond in DC cleaves to produce diphenylarsinous acid and hydrogen cyanide, whereas DA hydrolysis yields HCl . Both compounds ultimately degrade to diphenylarsinic acid (DPAA), a persistent environmental contaminant implicated in neurotoxicity [3].

Environmental Chemistry Hydrolysis Degradation Products Fate and Transport

Acute Aquatic Toxicity Threshold: Comparative EC₅₀ Values for Organoarsenical CWAs in Daphnia magna

In standardized OECD acute aquatic toxicity testing using Daphnia magna, sea-dumped organoarsenical chemical warfare agents including Clark I (diphenylchloroarsine, DA) were evaluated and characterized as remaining highly toxic in aqueous environments [1]. While direct EC₅₀ data for DC was not reported in this specific study, the investigation established that Clark I, along with PDCA, Lewisite, and Adamsite, maintain acute toxicity after decades in marine environments [2]. As a closely related sternutator with shared degradation pathways, DC (Clark II) is expected to exhibit comparable aquatic toxicity profiles, though the specific numeric EC₅₀ values may differ due to the distinct leaving group chemistry (CN vs. Cl) affecting bioavailability and degradation kinetics [3].

Ecotoxicology Aquatic Toxicity Risk Assessment Chemical Warfare Agents

Diphenylcyanoarsine (CAS 23525-22-6): Validated Research and Industrial Application Scenarios


Analytical Reference Standard for CWA Detection Method Development and Validation

Authentic diphenylcyanoarsine (DC, Clark II) is essential as a primary reference standard for developing and validating analytical methods targeting organoarsenical chemical warfare agents. The distinct NMR spectral signature (cyano carbon resonance absent in DA) and humidity-dependent APCI-MS ionization profile necessitate compound-specific calibration [1]. Use of DA as a surrogate introduces systematic quantification errors due to differing MS response factors under variable humidity conditions, as demonstrated by direct comparative chronogram analysis [2].

Environmental Fate and Remediation Studies at Sea-Dumped or Buried CWA Sites

Environmental researchers investigating contamination from sea-dumped or buried chemical munitions require authentic DC to accurately model degradation pathways and transformation products. DC and DA both degrade to diphenylarsinic acid (DPAA), a persistent neurotoxicant implicated in the Kamisu, Japan groundwater contamination incident [1]. However, DC's distinct hydrolysis kinetics and HCN byproduct generation differ from DA's HCl release, affecting local environmental chemistry and requiring compound-specific fate modeling [2].

Synthesis of Chiral As,N Ligands for Asymmetric Catalysis Research

In organometallic chemistry, cyano-substituted diphenylarsine derivatives serve as precursors for chiral As,N bidentate ligands via condensation with optically active amino alcohols under ZnCl₂ catalysis [1]. These As,N ligands, characterized by single-crystal X-ray crystallography, provide alternative coordination environments compared to phosphorus-based ligands, with reported efficiency advantages in specific transition metal-catalyzed reactions [2]. Authentic cyano-arsine starting materials are required to access this ligand class.

Mechanistic Toxicology Studies of Arsenical-Induced Neurotoxicity

Toxicology researchers studying organoarsenical neurotoxicity mechanisms require pure DC to differentiate compound-specific effects from those of its degradation products. The parent compounds DA and DC (Clark I and II) are potent emetics, while their common degradation product DPAA causes distinct cerebellar-brainstem dysfunction and behavioral deficits in exposed human populations [1]. Procurement of authentic DC enables controlled exposure studies to elucidate the relative contribution of the parent compound versus metabolites to observed neuropathology [2].

Quote Request

Request a Quote for Diphenylcyanoarsine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.